N-Cyclopentyl-N-hexylamine
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Overview
Description
N-Cyclopentyl-N-hexylamine is an organic compound with the molecular formula C11H23N It is a secondary amine, characterized by the presence of a cyclopentyl group and a hexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclopentyl-N-hexylamine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with hexylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyl-N-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-Cyclopentyl-N-hexylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and rubber additives.
Mechanism of Action
The mechanism by which N-Cyclopentyl-N-hexylamine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentylamine: Contains a cyclopentyl group attached to an amine.
Hexylamine: Contains a hexyl group attached to an amine.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
Comparison: N-Cyclopentyl-N-hexylamine is unique due to the presence of both cyclopentyl and hexyl groups, which confer distinct steric and electronic properties. This dual substitution can influence its reactivity and interactions compared to compounds with only one type of substituent.
Properties
IUPAC Name |
N-hexylcyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h11-12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFYDKLTDCPTTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602105 |
Source
|
Record name | N-Hexylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20007-10-7 |
Source
|
Record name | N-Hexylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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